molecular formula C18H14FN3O3S2 B3410269 3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide CAS No. 896352-12-8

3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide

Cat. No. B3410269
CAS RN: 896352-12-8
M. Wt: 403.5 g/mol
InChI Key: WUPYXHDLZRJJRJ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is also known as FNTA and is a member of the thiazole family of compounds.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various types of bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, these compounds have also shown antifungal activity . This could make them valuable in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests they could be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic agents . This means they could be used in the development of new cancer treatments.

Neuroprotective Activity

Finally, these compounds have demonstrated neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S2/c19-13-4-6-15(7-5-13)26-9-8-17(23)21-18-20-16(11-27-18)12-2-1-3-14(10-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPYXHDLZRJJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Reactant of Route 2
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3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Reactant of Route 3
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3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Reactant of Route 4
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3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Reactant of Route 5
3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Reactant of Route 6
3-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide

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